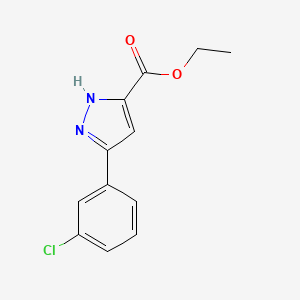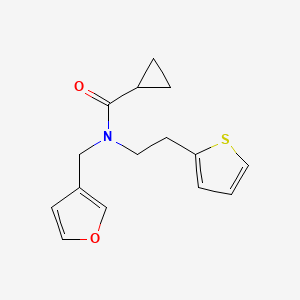
N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Several synthetic routes can lead to the formation of this compound. One approach involves the condensation of an appropriate furan-3-carbaldehyde with a thiophene-2-carboxylic acid hydrazide. The resulting hydrazone can then undergo cyclization to yield the desired cyclopropanecarboxamide structure. Researchers have explored variations of this synthetic pathway, optimizing conditions for high yields and purity .
Applications De Recherche Scientifique
Transformations and Reactions
N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)cyclopropanecarboxamide and its analogs are involved in various transformations and reactions under specific conditions. For instance, N-substituted furan-2-, thiophene-2-, and cyclopropane-carboxamides undergo Camps cyclization to yield quinolin-4(1H)-ones with high yields under certain conditions, highlighting the reactivity and potential for structural modification of such compounds (Mochalov et al., 2016). Additionally, the reactions of heteroaromatics with alkylidenecyclopropanes, catalyzed by palladium, produce alpha-allylated products, indicating the versatility of these compounds in synthesizing complex structures (Nakamura et al., 2002).
Synthesis and Characterization
The synthesis and characterization of compounds like N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)cyclopropanecarboxamide are crucial for understanding their properties and potential applications. For example, the synthesis of 2-amino-4-(4-chlorophenyl)-N-(3-furan-2-ylmethyl carboxamido) thiophenes using the Gewald reaction illustrates the methodology for constructing such compounds, which are then characterized by IR, NMR, and mass spectral data (Arora et al., 2013). This detailed characterization is essential for further applications in various fields of research.
Antimicrobial Activity
The antimicrobial activity of compounds related to N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)cyclopropanecarboxamide has been explored, showing potential biomedical applications. For instance, the study of Schiff bases of 2-amino-4-(4-chlorophenyl) –n-(3-furan-2-ylmethyl carboxamido) thiophenes reveals their antimicrobial potential, which could lead to the development of new antimicrobial agents (Arora et al., 2013).
Photocatalytic Applications
The use of phenothiazine derivatives with furan as a conjugated linker in dye-sensitized solar cells demonstrates the potential of furan-containing compounds in photocatalytic applications. The efficiency of these solar cells indicates the value of such compounds in renewable energy technologies (Se Hun Kim et al., 2011).
Propriétés
IUPAC Name |
N-(furan-3-ylmethyl)-N-(2-thiophen-2-ylethyl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S/c17-15(13-3-4-13)16(10-12-6-8-18-11-12)7-5-14-2-1-9-19-14/h1-2,6,8-9,11,13H,3-5,7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMIZWSHOOPDOKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N(CCC2=CC=CS2)CC3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


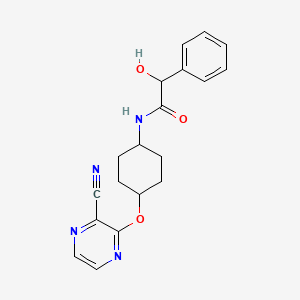
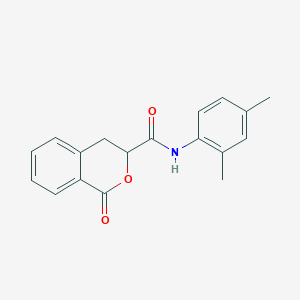
![6-(2,5-Dimethoxyphenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2562858.png)
![N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide](/img/structure/B2562859.png)

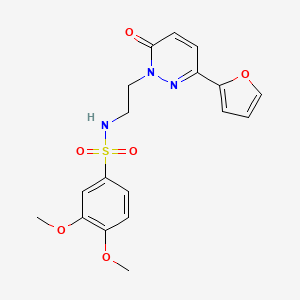

![2-(7-ethoxy-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2562866.png)
![2-[3-(4-methoxyphenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-en-8-yl]-N-(3-methylsulfanylphenyl)acetamide](/img/structure/B2562867.png)

![N-(1,3-benzodioxol-5-ylmethyl)-3-ethyltriazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2562871.png)
